The synthesis of DI-591 involved several key steps that utilized structure-based design principles. The initial design was informed by the co-crystal structure of UBC12 complexed with DCN1, which revealed critical interactions necessary for binding. The synthesis process included:
The final product, DI-591, demonstrated a binding affinity in the nanomolar range, indicating its potential as a potent inhibitor .
The molecular structure of DI-591 can be characterized by its complex arrangement that facilitates interaction with DCN1. Key features include:
The mechanism by which DI-591 exerts its effects involves several steps:
Studies have shown that treatment with DI-591 leads to significant alterations in protein levels associated with cullin 3 activity, confirming its role as an inhibitor in cellular environments .
DI-591 exhibits several notable physical and chemical properties:
DI-591 has significant scientific applications primarily in research related to:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3